N-(2-(Methylamino)ethyl)acetamide hydrochloride

Catalog No.
S911381
CAS No.
1350720-14-7
M.F
C5H13ClN2O
M. Wt
152.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(Methylamino)ethyl)acetamide hydrochloride

CAS Number

1350720-14-7

Product Name

N-(2-(Methylamino)ethyl)acetamide hydrochloride

IUPAC Name

N-[2-(methylamino)ethyl]acetamide;hydrochloride

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

InChI

InChI=1S/C5H12N2O.ClH/c1-5(8)7-4-3-6-2;/h6H,3-4H2,1-2H3,(H,7,8);1H

InChI Key

AJWYTXPBZDRHRB-UHFFFAOYSA-N

SMILES

CC(=O)NCCNC.Cl

Canonical SMILES

CC(=O)NCCNC.Cl

N-(2-(Methylamino)ethyl)acetamide hydrochloride is a synthetic compound with the molecular formula C5_5H13_{13}ClN2_2O and a molecular weight of 152.62 g/mol. This compound is characterized by its acetamide structure, which includes a methylamino group attached to an ethyl chain. It is commonly encountered as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in chemical and biological research .

Due to the presence of functional groups:

  • Acylation Reactions: The acetamide group can undergo acylation, where it reacts with acyl chlorides or anhydrides to form more complex amides.
  • Hydrolysis: In aqueous environments, the compound can hydrolyze to yield the corresponding amine and acetic acid.
  • N-Methylation: The methylamino group can be further methylated using methyl iodide or dimethyl sulfate, leading to N,N-dimethyl derivatives.

These reactions showcase the compound's versatility and potential for further chemical modifications .

The synthesis of N-(2-(Methylamino)ethyl)acetamide hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis may begin with ethylene diamine or similar amines as starting materials.
  • Formation of Acetamide: Reaction of the starting amine with acetic anhydride or acetyl chloride leads to the formation of the acetamide.
  • Hydrochloride Salt Formation: The resulting product can then be treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

Alternative methods may include variations in reaction conditions or the use of different reagents to optimize yield and purity .

N-(2-(Methylamino)ethyl)acetamide hydrochloride has several applications across various fields:

  • Chemical Research: It serves as an intermediate in the synthesis of other pharmaceuticals and chemical compounds.
  • Biological Studies: Its potential as a neuromodulator makes it a candidate for studies related to neuropharmacology.
  • Diagnostic Tools: The compound may be utilized in assays or tests that require specific biochemical interactions.

These applications highlight its importance in both industrial and academic settings .

Interaction studies involving N-(2-(Methylamino)ethyl)acetamide hydrochloride focus on its binding affinities and effects on biological systems. Preliminary studies suggest interactions with neurotransmitter receptors, although detailed pharmacokinetic profiles are still needed. Understanding these interactions could lead to insights into its therapeutic potential and safety profile when used in biological contexts .

Several compounds share structural similarities with N-(2-(Methylamino)ethyl)acetamide hydrochloride. These include:

Compound NameMolecular FormulaUnique Features
N-Ethyl-2-(methylamino)acetamide hydrochlorideC5_5H13_{13}ClN2_2OEthyl group instead of methyl at nitrogen
N-Methyl-N-(2-(methylamino)ethyl)acetamide hydrochlorideC6_6H15_{15}ClN2_2OAdditional methyl group on nitrogen
1-Methyl-2-pyrrolidinoneC5_5H9_9NOContains a cyclic structure differing from acetamides

Uniqueness

N-(2-(Methylamino)ethyl)acetamide hydrochloride is unique due to its specific combination of functional groups that allow for diverse reactivity while maintaining solubility as a hydrochloride salt. Its potential applications in neuropharmacology set it apart from other similar compounds that may not exhibit such properties .

N-(2-(Methylamino)ethyl)acetamide hydrochloride具有明确的分子量和密度特征,这些基本物理化学参数对于理解该化合物的性质至关重要。

分子量特性

该化合物的分子式为C₅H₁₃ClN₂O,分子量为152.62 g/mol [1] [2]。这一数值通过质谱分析和理论计算得到确认,与同类acetamide hydrochloride化合物的分子量范围相符。分子量的精确测定对于化合物的定量分析和纯度评估具有重要意义 [3]

密度数据

根据现有文献资料,N-(2-(Methylamino)ethyl)acetamide hydrochloride的确切密度数值尚未在标准化学数据库中完全确定 [2]。然而,基于相似结构的acetamide hydrochloride盐类化合物的密度数据,可以推测该化合物的密度约在1.2-1.4 g/cm³范围内 [4]。这一估值考虑了hydrochloride盐形式对分子堆积密度的影响。

参数数值来源
分子式C₅H₁₃ClN₂O [1]
分子量152.62 g/mol [1] [2]
精确质量152.071640 [2]
密度(估算)1.2-1.4 g/cm³ [4]

溶解度与熔点特性

N-(2-(Methylamino)ethyl)acetamide hydrochloride作为hydrochloride盐,其溶解度和热力学性质与游离碱形式存在显著差异。

溶解度特性

该化合物由于其hydrochloride盐的性质,在水中表现出良好的溶解性 [1] 。hydrochloride盐的形成显著增强了化合物的水溶性,这是因为离子化状态促进了与水分子的氢键相互作用 。在极性有机溶剂如甲醇和乙醇中也具有相当的溶解度,而在非极性溶剂中的溶解度则相对较低 [1]

熔点和热稳定性

现有文献中关于N-(2-(Methylamino)ethyl)acetamide hydrochloride确切熔点的报道有限 [2]。然而,基于结构相似的acetamide hydrochloride化合物的热力学数据,该化合物的熔点预计在150-200°C范围内 [4]。熔点数据的确定需要通过差示扫描量热法或熔点仪进行精确测量。

物理状态

该化合物通常以白色至淡黄色结晶固体的形式存在 [6] 。其结晶形态受制备条件和溶剂系统的影响,hydrochloride盐的形成有助于获得更稳定的结晶形式 [1]

性质特征参考文献
水溶性良好 [1]
物理状态白色至淡黄色固体 [6]
极性溶剂溶解性相当 [1]
非极性溶剂溶解性较低 [1]

光谱特征分析(FT-IR, NMR, UV)

光谱分析技术为N-(2-(Methylamino)ethyl)acetamide hydrochloride的结构确认和纯度评估提供了重要手段。

Fourier Transform Infrared Spectroscopy 特征

该化合物的红外光谱显示出典型的acetamide和amine hydrochloride特征吸收峰。carbonyl stretch通常出现在1650-1680 cm⁻¹范围内,这是amide I band的特征频率 [7] [8] [9]。N-H stretching vibrations在3200-3500 cm⁻¹区域出现,其中protonated amine的N-H₂⁺ stretching modes位于2400-2500 cm⁻¹ [10]

根据acetamide化合物的红外光谱研究,amide II band通常在1470-1570 cm⁻¹范围内观察到,对应于N-H bending和C-N stretching的耦合振动 [8] [11]。methylamino基团的C-H stretching vibrations在2800-3000 cm⁻¹区域显现 [12]

Nuclear Magnetic Resonance 光谱特征

¹H Nuclear Magnetic Resonance光谱分析显示该化合物具有特征性的化学位移模式。acetyl methyl基团的质子通常在δ 2.0-2.4 ppm出现,这与其他acetamide化合物的化学位移一致 [13] [14]。methylamino基团中的N-methyl质子预期在δ 2.4-2.7 ppm范围内 [14]

ethyl bridge的methylene质子由于相邻nitrogen的影响,化学位移预计在δ 2.5-3.5 ppm范围内 [14] [15]。在hydrochloride盐形式中,exchangeable protons的信号可能由于快速交换而变宽或消失 [16]

¹³C Nuclear Magnetic Resonance光谱中,carbonyl carbon通常在δ 170-175 ppm出现,而aliphatic carbons根据其化学环境分布在δ 20-60 ppm范围内 [17]

Ultraviolet Spectroscopy 吸收特性

N-(2-(Methylamino)ethyl)acetamide hydrochloride的紫外吸收光谱主要由amide chromophore决定。acetamide基团的n→π* transition通常在200-250 nm范围内观察到,而π→π* transition可能出现在更短的波长 [18] [19]

methylamino基团对紫外吸收谱的贡献相对较小,但在280-285 nm区域可能观察到与tertiary amine相关的吸收带 [20]。溶剂效应对紫外吸收光谱具有显著影响,在不同极性溶剂中可能观察到吸收峰的位移 [19]

光谱技术特征吸收/化学位移归属
Fourier Transform Infrared1650-1680 cm⁻¹carbonyl stretch
Fourier Transform Infrared2400-2500 cm⁻¹N-H₂⁺ stretch
¹H Nuclear Magnetic Resonanceδ 2.0-2.4 ppmacetyl methyl
¹H Nuclear Magnetic Resonanceδ 2.4-2.7 ppmN-methyl
¹³C Nuclear Magnetic Resonanceδ 170-175 ppmcarbonyl carbon
Ultraviolet200-250 nmn→π* transition

N-(2-(Methylamino)ethyl)acetamide hydrochloride represents a significant compound in organic chemistry, particularly in pharmaceutical intermediate synthesis. The compound's molecular formula is C₅H₁₃ClN₂O with a molecular weight of 152.622 g/mol [1]. Traditional synthetic approaches have been developed over decades, focusing on efficient acylation reactions and subsequent salt formation procedures.

酰氯与胺基反应制备

The reaction between acyl chlorides and amines constitutes one of the most fundamental and widely utilized methods for synthesizing N-(2-(Methylamino)ethyl)acetamide hydrochloride. This approach employs the classical Schotten-Baumann reaction mechanism, which involves nucleophilic acyl substitution [2] [3] [4].

反应机理详述

The mechanism proceeds through a well-established nucleophilic addition-elimination pathway. The first stage involves nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine substrate on the electrophilic carbonyl carbon of the acyl chloride [2] [5]. This electrophilic carbon becomes highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the oxygen and chlorine atoms, which create a significant partial positive charge on the carbon center [6] [5].

The reaction mechanism can be described in six distinct steps:

Step 1: Nucleophilic Attack - The nitrogen atom with its lone pair of electrons attacks the carbonyl carbon of the acyl chloride, forming a new carbon-nitrogen bond while simultaneously breaking the carbon-oxygen double bond [2] [5].

Step 2: Tetrahedral Intermediate Formation - The nucleophilic addition results in a tetrahedral intermediate with a positive charge on nitrogen and negative charge on oxygen [2] [5].

Step 3: Proton Transfer - Proton transfer occurs either through direct interaction with excess amine or through chloride ion mediation [2] [5].

Step 4: Elimination - The carbon-oxygen double bond reforms, and the chloride ion is eliminated as a leaving group [2] [5].

Step 5: Deprotonation - The positively charged nitrogen undergoes deprotonation, typically by excess amine present in the reaction mixture [2] [5].

Step 6: Salt Formation - Treatment with hydrochloric acid converts the free amine to the hydrochloride salt [2] [5].

反应条件优化

The acyl chloride method requires careful optimization of reaction conditions to achieve maximum yield and purity. Typical reaction conditions include temperatures ranging from 0-25°C, with dichloromethane or tetrahydrofuran as preferred solvents [4] [7]. The reaction typically requires two equivalents of amine - one equivalent for the nucleophilic substitution and a second equivalent to neutralize the hydrochloric acid byproduct [4] [8].

Base selection plays a crucial role in the reaction efficiency. Triethylamine and pyridine are commonly employed as bases due to their appropriate basicity and non-nucleophilic nature [4] [9]. The reaction proceeds rapidly under these conditions, typically completing within 1-3 hours with yields ranging from 80-95% [4] [7].

酰化反应与盐酸处理

The acylation reaction followed by hydrochloric acid treatment represents an alternative traditional approach that offers distinct advantages in terms of operational simplicity and product isolation.

氯乙酰氯法

The chloroacetyl chloride method represents a specific variant of the acylation approach, where chloroacetyl chloride reacts with methylamine to generate the desired acetamide derivative [10] . This method offers several advantages including high yields (85-95%) and relatively mild reaction conditions .

The reaction mechanism follows the same general nucleophilic addition-elimination pathway as described for acetyl chloride, but with the added complexity of a chloro-substituted acyl chloride [10] . The reaction can be conducted in aqueous or mixed aqueous-organic solvent systems, making it particularly suitable for large-scale synthesis [12].

Reaction conditions for the chloroacetyl chloride method typically involve:

  • Temperature: 0-25°C
  • Solvent: Water or water-organic solvent mixtures
  • Base: Sodium carbonate or potassium carbonate
  • Reaction time: 1-2 hours
  • Yield: 85-95%

反应机理分析

The chloroacetyl chloride method proceeds through a bifunctional mechanism where the acyl chloride group undergoes nucleophilic substitution while the chloro group remains intact for subsequent modifications [10]. The mechanism involves:

  • Initial Nucleophilic Attack: Methylamine attacks the carbonyl carbon of chloroacetyl chloride
  • Tetrahedral Intermediate Formation: A tetrahedral intermediate forms with retention of the chloro substituent
  • Elimination: Chloride ion departs as the leaving group
  • Product Formation: The resulting chloroacetamide can undergo further reactions

The presence of the chloro group in the final product makes this method particularly valuable for synthesis of compounds requiring further functionalization [10] .

盐酸处理工艺

The hydrochloric acid treatment step is essential for converting the free amine product to its hydrochloride salt, which offers improved stability, solubility, and handling properties [13] [14]. The salt formation is typically conducted by treating the free amine with aqueous or ethereal hydrochloric acid under controlled conditions [13] [14].

The acid-base reaction is highly exothermic and proceeds quantitatively according to the following general equation:

RNH₂ + HCl → RNH₃⁺Cl⁻

This treatment not only provides the desired salt form but also serves as a purification step, as the hydrochloride salt typically exhibits different solubility properties compared to the free amine [13] [14].

工艺参数优化

Traditional synthesis methods require careful optimization of multiple parameters to achieve optimal results. Key parameters include:

Temperature Control: Most traditional methods operate at relatively low temperatures (0-25°C) to minimize side reactions and decomposition [4] [7]. Higher temperatures may lead to increased byproduct formation and reduced selectivity.

Solvent Selection: The choice of solvent significantly impacts reaction rate, yield, and product purity. Dichloromethane and tetrahydrofuran are preferred for acyl chloride reactions due to their aprotic nature and good solubility for both reactants and products [4] [7].

Base Stoichiometry: The use of appropriate base stoichiometry is crucial for efficient acid neutralization without causing unwanted side reactions [4] [8]. Typically, 1.1-2.0 equivalents of base are employed.

Reaction Time: Traditional methods generally require 1-4 hours for completion, depending on the specific reaction conditions and substrate reactivity [4] [7].

Purification Procedures: Product purification typically involves aqueous washing followed by recrystallization or chromatographic purification [4] [7].

Dates

Last modified: 08-16-2023

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